molecular formula C12H10BrN B1282273 5-Bromo-2-(2-methylphenyl)pyridine CAS No. 88345-94-2

5-Bromo-2-(2-methylphenyl)pyridine

Cat. No. B1282273
CAS RN: 88345-94-2
M. Wt: 248.12 g/mol
InChI Key: QKYDTWSRQURVQZ-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(2-methylphenyl)pyridine is a brominated pyridine derivative with a methylphenyl group at the second position. This structure is a part of various heterocyclic compounds that have significant applications in pharmaceuticals and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a method for synthesizing 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives via Fischer indole cyclization has been developed, which is valuable for constructing 5-bromo-7-azaindole scaffolds with various substituents . Another study describes the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for certain pharmaceuticals, through intramolecular hydroboration–cycloalkylation .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine, and density functional theory (DFT) methods have been employed to optimize the geometric structure and calculate vibrational frequencies and chemical shifts . Additionally, the crystal structure of related compounds has been elucidated using X-ray crystallography, revealing intermolecular interactions and confirming the planarity of the thieno[2,3-b]pyridine moiety .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is highlighted by their use as intermediates in various chemical reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as an important intermediate in the synthesis of pyrimidines and related compounds . Moreover, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized and applied in coupling reactions, demonstrating the versatility of brominated pyridines in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines have been extensively studied. The non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . Theoretical calculations and Hirshfeld surface analysis have been performed on novel 6-bromo-imidazo[4,5-b]pyridine derivatives to understand their intermolecular contacts and potential as enzyme inhibitors .

Scientific Research Applications

1. Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: This compound is used as a starting reagent in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
  • Results or Outcomes: The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

2. Synthesis of Pyridinesulfonamide Derivatives

  • Summary of Application: The compound is used in the synthesis of pyridinesulfonamide derivatives, which have been found to possess a large number of different biological activities .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The synthesized compounds inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM .

3. Synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine

  • Summary of Application: 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The results or outcomes were not detailed in the source .

4. Synthesis of Pyridinium Salts

  • Summary of Application: Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. These privileged scaffolds have played an intriguing role in a wide range of research topics .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The results or outcomes were not detailed in the source .

5. Synthesis of Nitroazolo-[5,1-c][1,2,4]triazines and Nitroazolo[1,5-a]pyrimidines

  • Summary of Application: A new family of antiviral compounds has been found. The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The results or outcomes were not detailed in the source .

6. Synthesis of Pyrimido[1,2-a]benzimidazoles

  • Summary of Application: A new family of antiviral compounds has been found. The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes: The results or outcomes were not detailed in the source .

properties

IUPAC Name

5-bromo-2-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDTWSRQURVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520268
Record name 5-Bromo-2-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylphenyl)pyridine

CAS RN

88345-94-2
Record name 5-Bromo-2-(2-methylphenyl)pyridine
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Record name 5-Bromo-2-(2-methylphenyl)pyridine
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Record name 5-Bromo-2-(2-methylphenyl)pyridine
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Synthesis routes and methods I

Procedure details

To an argon-purged and evacuated slurry of 910 mg (3.21 mmol) of 5-bromo-2-iodopyridine and 436 mg (3.21 mmol, 1.0 eq.) of 2-o-tolylboronic acid in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, was added 36 mg (0.032 mmol, 0.01 eq) of tetrakis(tri-phenylphosphine) palladium. The reaction mixture was purged and evacuated with argon twice more and then set to reflux under argon for 15 h. The reaction was cooled and partitioned between water and EtOAc. The layers were separated, and the aqueous layer extracted once more with EtOAc. The organic extracts were combined, dried over magnesium sulfate, filtered, concentrated and dried in vacuo to give the crude product as an orange oil. Purification by silica gel chromatography (7:3 CH2Cl2/hexanes) provided the title compound as a yellow oil, 666 mg, 84% yield.
Quantity
910 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To an argon-purged and evacuated slurry of 910 mg (3.21 mmol) of 5-bromo-2-iodopyridine and 436 mg (3.21 mmol, 1.0 eq.) of 2-o-tolylboronic acid in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, was added 36 mg (0.032 mmol, 0.01 eq) of tetrakis(tri-phenylphosphine)palladium. The reaction mixture was purged and evacuated with argon twice more and then set to reflux under argon for 15 h. The reaction was cooled and partitioned between water and EtOAc. The layers were separated, and the aqueous layer extracted once more with EtOAc. The organic extracts were combined, dried over magnesium sulfate, filtered, concentrated and dried in vacuo to give the crude product as an orange oil. Purification by silica gel chromatography (7:3 CH2Cl2/hexanes) provided the title compound as a yellow oil, 666 mg, 84% yield.
Quantity
910 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis(tri-phenylphosphine)palladium
Quantity
36 mg
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com

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